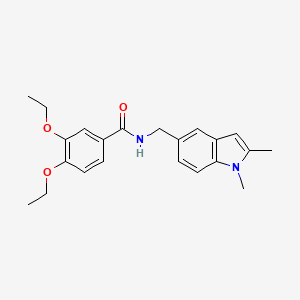
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the final product .Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
The most direct method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to an amino group .Applications De Recherche Scientifique
Diagnostic Imaging and Cancer Research
Cancer Diagnosis and Treatment Monitoring : Innovative compounds are being developed for diagnostic imaging and therapy, particularly in oncology. For instance, a study on a cellular proliferative marker, 18F-ISO-1 , evaluated its safety, dosimetry, and feasibility for imaging tumor proliferation in patients with newly diagnosed malignant neoplasms using PET. This research is crucial for assessing the proliferative status of solid tumors and could guide the development of compounds like N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide for similar applications (Dehdashti et al., 2013).
Molecular Imaging for Melanoma : The use of specific radiolabeled compounds for the imaging of melanoma and its metastases is a significant area of research. A clinical trial investigated iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) for imaging primary melanomas and metastases, demonstrating the potential of novel radiopharmaceuticals in managing patients with malignant melanoma. Such studies highlight the importance of developing targeted diagnostic agents, potentially including derivatives of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide, for improved cancer detection and monitoring (Michelot et al., 1993).
Repellent Efficacy and Safety
- Insect Repellent Development : Research into compounds with repellent properties is crucial for public health, particularly in preventing vector-borne diseases. Studies on DEET and other repellents provide a foundation for understanding the efficacy and safety of potential repellent compounds. Investigations into the interactions of repellents with sunscreens and their impact on efficacy are essential for developing safe and effective public health interventions. This research area may benefit from exploring compounds like N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide for their potential repellent properties (Murphy et al., 2000).
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-5-26-20-10-8-17(13-21(20)27-6-2)22(25)23-14-16-7-9-19-18(12-16)11-15(3)24(19)4/h7-13H,5-6,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRLXHAVAKWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

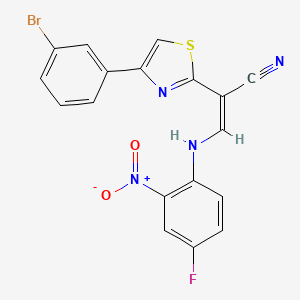
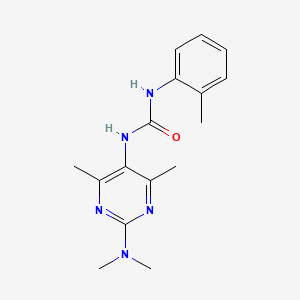
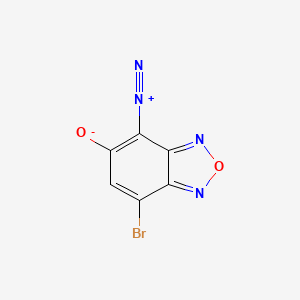
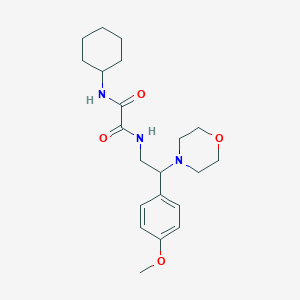
![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)

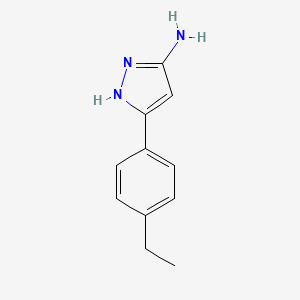
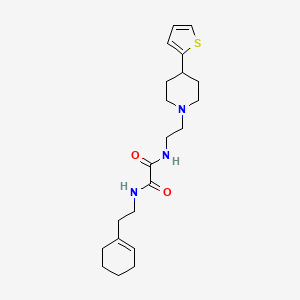
![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)
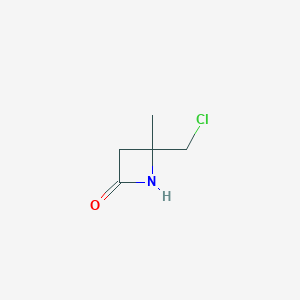
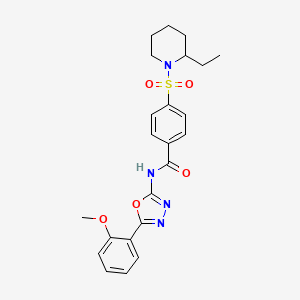
![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991191.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)